molecular formula C8H9N3 B1441850 Pyrazolo[1,5-A]pyridin-2-ylmethanamine CAS No. 885275-06-9

Pyrazolo[1,5-A]pyridin-2-ylmethanamine

Cat. No.: B1441850
CAS No.: 885275-06-9
M. Wt: 147.18 g/mol
InChI Key: ZMUQQQPLBINFTP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridin-2-ylmethanamine (CAS 885275-06-9) is a versatile nitrogen-containing heterocyclic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol for the free base. This high-value chemical scaffold serves as a critical building block in medicinal chemistry and scientific research. It is widely utilized as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders. Its applications extend to biochemical research, where it is used in studies exploring enzyme inhibition and receptor binding to provide insights into cellular mechanisms and identify potential therapeutic targets. Beyond life sciences, this compound finds use in material science for creating advanced polymers and coatings, where its unique heterocyclic structure can enhance material properties. It is also investigated for its potential in agricultural chemistry, contributing to the development of more effective pest control solutions with a reduced environmental footprint. Available as a yellow to off-white solid, often in a stable hydrochloride salt form (C8H9N3·HCl, MW: 183.68 g/mol) with a purity of ≥96%, this product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Proper storage conditions of 0–8 °C are recommended to ensure product stability.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUQQQPLBINFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717028
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-06-9
Record name Pyrazolo[1,5-a]pyridine-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatives

The synthesis of pyrazolo[1,5-a]pyridine derivatives, including pyrazolo[1,5-a]pyridin-2-ylmethanamine, typically involves the condensation of aminopyridines with β-dicarbonyl compounds, followed by oxidative cyclization. A well-documented method involves the reaction of N-amino-2-iminopyridine derivatives with 1,3-dicarbonyl compounds under acidic and oxidative conditions to yield the bicyclic pyrazolo[1,5-a]pyridine core.

Key reaction conditions include:

  • Solvent: Ethanol containing acetic acid
  • Temperature: Approximately 130 °C
  • Atmosphere: Oxygen or air to facilitate oxidative dehydrogenation
  • Reaction time: Around 18 hours

The general mechanism proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, forming an intermediate adduct. This intermediate undergoes oxidative dehydrogenation by molecular oxygen, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyridine ring system.

Table 1: Effect of Acid Equivalents and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine (Representative Data)

Entry Molar Equiv. Acid Atmosphere Percent Yield
1 2 (Acetic Acid) Air 34%
2 4 (Acetic Acid) Air 52%
3 6 (Acetic Acid) Air 74%
4 6 (Acetic Acid) Oxygen 94%
5 6 (Acetic Acid) Argon 6%
6 1 (p-TSA) Oxygen 39%
7 2 (p-TSA) Oxygen 41%
8 1 (TFA) Oxygen 48%
9 2 (TFA) Oxygen 55%

This data indicates that the best yields are obtained under oxygen atmosphere with 6 equivalents of acetic acid, highlighting the importance of oxidative conditions and acid concentration for efficient cyclization.

Chemical Reactions Analysis

Pyrazolo[1,5-A]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or copper, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
Pyrazolo[1,5-A]pyridin-2-ylmethanamine is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It has shown promise in the development of drugs targeting neurological disorders and inflammatory conditions. Research indicates that derivatives of this compound can function as effective inhibitors for various biological targets, potentially leading to new treatments for diseases such as tuberculosis and cancer .

Antitubercular Activity
Recent studies have highlighted the compound's role in developing antitubercular agents. For instance, pyrazolo[1,5-A]pyrimidine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis ATP synthase, which is crucial for bacterial survival . These compounds exhibit low cytotoxicity and promising activity against tuberculosis within macrophages, indicating their potential as new drug candidates against drug-resistant strains .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. The compound's ability to interact with specific enzymes allows researchers to explore cellular pathways and identify potential therapeutic targets. For example, studies have demonstrated its effectiveness in inhibiting certain kinases involved in cancer progression .

Material Science

Advanced Materials Development
The unique chemical structure of this compound enhances material properties, making it suitable for applications in material science. Researchers are investigating its use in creating advanced polymers and coatings that exhibit improved mechanical and thermal properties. This could lead to innovations in various industrial applications where enhanced material performance is critical .

Agricultural Chemistry

Agrochemical Development
In agricultural chemistry, this compound is being explored for its potential use in developing agrochemicals. Its application could lead to more effective pest control solutions that minimize environmental impact. Research into this compound derivatives aims to create safer and more efficient agricultural products .

Diagnostics

Diagnostic Assays
this compound is also being studied for its role in diagnostic assays. It can be utilized to detect specific biomolecules associated with various diseases, aiding in early diagnosis and monitoring of conditions such as cancer and infectious diseases. The compound's specificity and sensitivity make it a valuable tool in clinical diagnostics .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders and inflammatory conditions
Biochemical ResearchStudies on enzyme inhibition and receptor binding mechanisms
Material ScienceDevelopment of advanced materials like polymers and coatings
Agricultural ChemistryPotential use in agrochemicals for effective pest control
DiagnosticsRole in diagnostic assays for early disease detection

Mechanism of Action

The mechanism of action of pyrazolo[1,5-A]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyrimidines differ from pyrazolo[1,5-a]pyridines by replacing one nitrogen atom in the six-membered ring (pyrimidine) with a carbon (pyridine). This subtle change impacts hydrogen-bonding capabilities and electronic distribution. For example:

  • Pyrazolo[1,5-a]pyrimidines (e.g., compounds 7–24 in ) often exhibit strong kinase inhibition (e.g., TTK, CDK2) due to their ability to mimic ATP in binding pockets .
  • Pyrazolo[1,5-a]pyridines (e.g., Pyrazolo[1,5-A]pyridin-2-ylmethanamine) may prioritize interactions with hydrophobic regions or alternative enzyme domains, depending on substituents .

Table 1: Key Structural and Functional Differences

Compound Class Core Structure Common Substituents Primary Biological Activity
Pyrazolo[1,5-a]pyrimidines N-rich pyrimidine ring 7-Amino, 5-aryl, 3-fluorophenyl Kinase inhibition (CDK2, TTK)
Pyrazolo[1,5-a]pyridines Pyridine ring 2-Methanamine, 3-phenyl Antimicrobial, kinase modulation

Pharmacological Activity and Potency

Kinase Inhibition
  • Pyrazolo[1,5-a]pyrimidines : Compounds 15 and 16 () showed a 200-fold increase in PDE4 inhibition after cyclization of the primary amide. Their ATP-mimetic mechanism enables competitive binding to kinases like CDK2, halting tumor cell division .
Bioavailability and Toxicity
  • Pyrazolo[1,5-a]pyrimidines synthesized via Suzuki–Miyaura coupling () showed improved oral bioavailability compared to pyrazolotriazines, attributed to optimized polar/hydrophobic balance .

Table 2: Comparative Pharmacokinetic Profiles

Compound Class Oral Bioavailability Cell Activity (IC₅₀) Toxicity Profile
Pyrazolo[1,5-a]pyrimidines Moderate-High 10–100 nM Low hepatotoxicity
Pyrazolotriazines Low-Moderate 50–200 nM Higher CYP inhibition
Pyrazolo[1,5-a]pyridines Not reported Pending Predicted low

Biological Activity

Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions
this compound primarily acts as an inhibitor of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By binding to CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways
The compound influences several biochemical pathways:

  • Cell Cycle Regulation : Inhibition of CDK2 leads to alterations in the normal progression of the cell cycle.
  • Gene Expression : It modulates the expression of genes involved in cellular metabolism and growth.
  • Signaling Pathways : It affects signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various cellular functions.

Enzyme Interactions
this compound interacts with various enzymes, influencing their activity through binding at active sites. This interaction can lead to either inhibition or activation of enzymatic functions, thereby modulating multiple biochemical pathways.

Transport and Distribution
The compound's bioavailability is influenced by its transport across cellular membranes, mediated by specific transporters and binding proteins. Its subcellular localization—primarily in the nucleus and mitochondria—affects its biological activity and therapeutic efficacy.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have shown that it preferentially targets checkpoint-deficient cancer cells while sparing normal cells. This selectivity is particularly advantageous for cancer therapy, as it minimizes damage to healthy tissues .

Other Biological Activities

The compound also exhibits:

  • Antioxidant Activity : It has shown potential in scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens, including Mycobacterium tuberculosis .

Case Studies

  • Cancer Cell Line Study
    A study involving HCT116 (p21+/+) and 80S14 (p21-/-) cell lines demonstrated that this compound selectively induced apoptosis in p21-deficient cells. This suggests its potential as a targeted therapy for specific cancer types where p21 is frequently downregulated .
  • Antitubercular Activity
    High-throughput screening identified derivatives of this compound with significant activity against Mycobacterium tuberculosis. These compounds demonstrated low cytotoxicity while effectively inhibiting bacterial growth within macrophages, indicating their potential as new antitubercular agents .

Data Summary

Activity TypeBiological EffectReference
AnticancerInduces apoptosis in checkpoint-deficient cells
AntioxidantScavenges free radicals
AntimicrobialEffective against Mycobacterium tuberculosis

Q & A

Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyridin-2-ylmethanamine derivatives?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions using precursors like 2H-pyrazol-3-ylamines. For example, 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine is synthesized by refluxing 2H-pyrazol-3-ylamine derivatives with dicarbonyl compounds in pyridine, achieving yields of ~70% . One-pot, multi-step strategies using novel catalysts (e.g., acid/base systems) improve regioselectivity and reduce purification steps . Key reagents include aminopyrazoles and hydrazono-1,3-dicarbonyl compounds, with reaction conditions (solvent, temperature) critical for yield optimization .

Q. How are spectroscopic and analytical techniques applied to characterize this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : Used to confirm regiochemistry and substituent positions. For instance, 1H^1H NMR of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine shows distinct methyl group signals at δ 2.5–2.7 ppm .
  • HRMS/Elemental Analysis : Validates molecular formulas. A derivative with formula C13H11N5OC_{13}H_{11}N_5O showed HRMS [M+H]+ at 254.1039 (calcd. 254.1042) and elemental analysis within 0.3% error .
  • HPLC : Assesses purity (>95% for bioactive intermediates) .

Q. What in vitro assays are employed to evaluate the biological activity of these compounds?

  • Methodological Answer :
  • Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines are screened against targets like PDE-4, CHK1, or CDK9 using fluorescence polarization or radiometric assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., S180 tumors) measure IC50_{50} values, with derivatives showing activity in the µM range .
  • Receptor Binding : Radioligand displacement assays (e.g., corticotropin-releasing factor receptor) determine KiK_i values .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions be addressed during synthesis?

  • Methodological Answer : Regioselectivity depends on precursor substitution and reaction conditions. For example:
  • Substituent Effects : Polyfluoroalkyl groups on hydrazono-dicarbonyl precursors favor cyclization at specific positions (e.g., 5- vs. 7-substituted products) .
  • Catalytic Control : Palladium catalysts (e.g., PdCl2_2(PPh3_3)2_2) enable direct C–H arylation to access 2- or 4-substituted derivatives .
  • Solvent Optimization : Pyridine promotes nucleophilic attack at the less hindered carbonyl group, directing regioselectivity .

Q. What strategies improve reaction yields in one-pot syntheses of pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Catalyst Design : Acidic catalysts (e.g., HCl or zeolites) enhance imine formation and cyclization efficiency, reducing side products .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min vs. 5 h under conventional heating) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., NIH/NCATS guidelines) to minimize variability in IC50_{50} measurements .
  • Metabolic Stability Testing : Evaluate compounds in hepatocyte models to identify metabolites that may confound activity .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity via HPLC/NMR to rule out impurities as activity drivers .

Q. What approaches are used to design structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Substituent Scanning : Systematically vary substituents at positions 2, 5, and 7. For example, trifluoromethyl groups at position 7 enhance kinase inhibition (e.g., ALK2 IC50_{50} = 0.5 µM) .
  • 3D-QSAR Modeling : CoMFA/CoMSIA models correlate steric/electronic properties with activity, guiding rational design .
  • Crystallography : X-ray structures of compounds bound to targets (e.g., CDK2) identify critical hydrogen bonds or hydrophobic interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-A]pyridin-2-ylmethanamine
Reactant of Route 2
Pyrazolo[1,5-A]pyridin-2-ylmethanamine

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